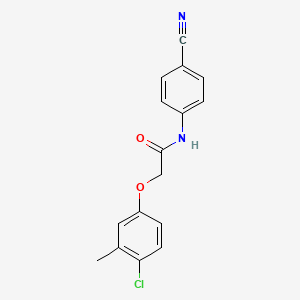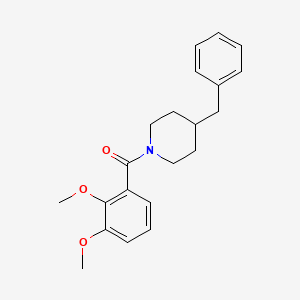![molecular formula C16H14N2OS B5859168 3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)
3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
科学的研究の応用
3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK is a critical enzyme in B-cell signaling, and its inhibition by this compound has been shown to induce apoptosis in CLL and MCL cells.
作用機序
The mechanism of action of 3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine involves the inhibition of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in B-cell activation, proliferation, and survival. Inhibition of BTK by this compound leads to the disruption of BCR signaling, which results in the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner and induces apoptosis in B-cell malignancies. In vivo studies have shown that this compound has potent anti-tumor activity in various animal models of B-cell malignancies.
実験室実験の利点と制限
One of the main advantages of using 3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine in lab experiments is its high selectivity for BTK. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying B-cell signaling pathways. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine. One area of research is the development of more potent and selective BTK inhibitors based on the structure of this compound. Another area of research is the investigation of the role of BTK in other diseases such as autoimmune disorders and inflammatory diseases. Additionally, the combination of this compound with other drugs or therapies is a promising direction for the treatment of B-cell malignancies.
合成法
The synthesis of 3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine has been described in the literature. The method involves the reaction of 4-methoxy-3-methylbenzaldehyde with 2-mercaptoacetic acid to form 4-(4-methoxy-3-methylphenyl)-1,3-thiazole-2-carboxylic acid. This compound is then reacted with 2-bromo-5-chloropyridine to form the final product this compound.
特性
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-8-12(5-6-15(11)19-2)14-10-20-16(18-14)13-4-3-7-17-9-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDGBXGUGNJDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5859089.png)
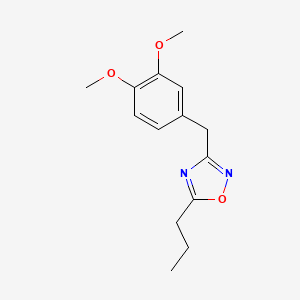
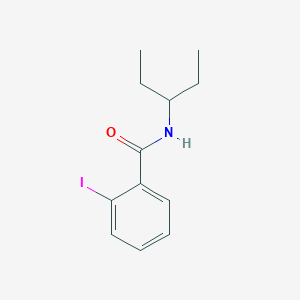

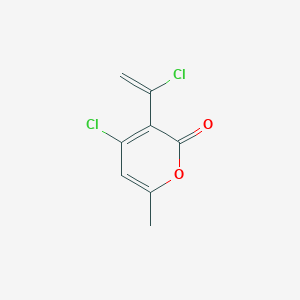


![5-[(4-chlorobenzoyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B5859140.png)
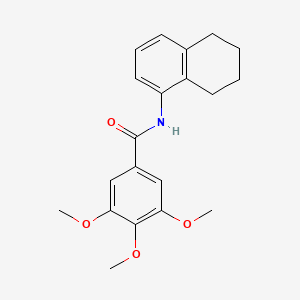
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5859165.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)
